molecular formula C24H36Sn B8537190 ([1,1'-Biphenyl]-4-yl)(tributyl)stannane CAS No. 51533-89-2

([1,1'-Biphenyl]-4-yl)(tributyl)stannane

Cat. No.: B8537190
CAS No.: 51533-89-2
M. Wt: 443.3 g/mol
InChI Key: PKFWMISWHRSGAC-UHFFFAOYSA-N
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Description

([1,1'-Biphenyl]-4-yl)(tributyl)stannane is an organotin compound featuring a biphenyl moiety linked to a tributylstannane group. This class of compounds is pivotal in synthetic organic chemistry, particularly in Stille coupling reactions, where they act as transmetalation agents for forming carbon-carbon bonds . The biphenyl group enhances steric bulk and electronic conjugation, influencing reactivity and stability in cross-coupling applications.

Properties

CAS No.

51533-89-2

Molecular Formula

C24H36Sn

Molecular Weight

443.3 g/mol

IUPAC Name

tributyl-(4-phenylphenyl)stannane

InChI

InChI=1S/C12H9.3C4H9.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3;

InChI Key

PKFWMISWHRSGAC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Tributyl(4′-fluoro-[1,1′-biphenyl]-4-yl)stannane (3n)

Biphenyl Ester Derivatives

Structural and Functional Contrast

  • Key Examples: Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E) and methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1-S-M) .
  • Synthesis : Prepared via base-mediated reactions (e.g., K2CO3 in DMF) rather than metal catalysis, emphasizing milder conditions .
  • Crystallography: These esters crystallize in triclinic (P-1) or monoclinic (P21/c) space groups, with packing influenced by nitro/cyano substituents. In contrast, bulky tributylstannane groups likely enforce distinct packing modes, though crystallographic data for the main compound is unavailable .
  • Applications: Biphenyl esters exhibit antityrosinase activity (e.g., 2p, 2r, 2s in ), binding at enzyme active-site entrances, unlike organotins, which are synthetic tools .

Biphenyl Ketones

Physical and Functional Differences

  • Examples: 1-([1,1'-Biphenyl]-4-yl)ethanone (CAS 92-91-1) and derivatives .
  • Properties : Higher melting points (393–394 K) due to ketone polarity and biphenyl rigidity .
  • Applications: Used as intermediates in pharmaceuticals (e.g., antihypertensive agents) or materials science, contrasting with organotins’ role in catalysis .

Table 2: Comparative Overview of Biphenyl-Based Compound Classes

Compound Type Functional Group Synthesis Conditions Notable Properties Applications
Organotin Tributylstannane Metal-catalyzed, air-sensitive High reactivity in coupling Synthetic chemistry
Ester Ester Base-mediated, ambient Crystalline, bioactive Enzyme inhibition
Ketone Ketone Acid/base catalysis High melting points Pharmaceuticals, materials

Research Findings and Implications

  • Substituent Impact : Fluorine in 3n modifies electronic properties and NMR signatures, suggesting tailored reactivity for specific coupling partners. The absence of substituents in the main compound may favor broader applicability in Stille reactions .
  • Synthetic Flexibility : Nickel-catalyzed methods () offer efficient routes to arylstannanes, whereas ester/kethone syntheses rely on simpler methodologies .
  • Structural Diversity: Biphenyl derivatives span applications from catalysis (organotins) to drug design (esters/ketones), highlighting the moiety’s versatility .

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